molecular formula C19H16N2O3 B2834392 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one CAS No. 1260929-34-7

3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2834392
CAS No.: 1260929-34-7
M. Wt: 320.348
InChI Key: HJULLANWJVBTNR-UHFFFAOYSA-N
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Description

This compound features a coumarin core substituted at the 3-position with a 3-ethylimidazo[1,2-a]pyridine moiety and at the 8-position with a methoxy group. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The ethyl group on the imidazopyridine and the methoxy group on the coumarin likely influence lipophilicity, electronic distribution, and steric interactions, which are critical for target binding and metabolic stability.

Properties

IUPAC Name

3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-3-14-17(20-16-9-4-5-10-21(14)16)13-11-12-7-6-8-15(23-2)18(12)24-19(13)22/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJULLANWJVBTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N1C=CC=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms. The compound was shown to activate caspase pathways, leading to programmed cell death in tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes, which hinders their growth and replication .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. The compound has shown promise in inhibiting specific enzymes linked to metabolic disorders, making it a candidate for developing treatments for diabetes and obesity .

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms of this compound was conducted using human breast cancer cell lines. Results indicated that the compound inhibited cell cycle progression and induced apoptosis via mitochondrial pathways. The study emphasized the potential for developing novel anticancer therapies based on this compound's structure .

Case Study 2: Antimicrobial Efficacy Assessment

A series of antimicrobial tests were performed against clinically isolated strains of Staphylococcus aureus and Candida albicans. The results showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism by which 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Imidazopyridine-Coumarin Hybrids

(a) 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
  • Structural Difference : A methyl group replaces the ethyl substituent on the imidazopyridine ring.
  • Synthesis: Prepared via grindstone chemistry under catalyst-free, neat conditions using 3-(bromoacetyl)coumarin and 2-amino-4-methylpyridine .
  • However, ethyl’s higher lipophilicity could enhance membrane permeability.
(b) 6-Bromo-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
  • Structural Difference : Incorporates a bromine atom at the 6-position of the coumarin core and a methyl group on the imidazopyridine.
  • Implications : Bromine’s electron-withdrawing effect may alter electronic distribution, increasing reactivity for nucleophilic substitution. This contrasts with the methoxy group’s electron-donating nature in the target compound, which could stabilize resonance structures .

Coumarin Derivatives with Alternative Substituents

(a) 3-Acetyl-8-methoxy-2H-chromen-2-one
  • Structural Difference : Replaces the imidazopyridine-ethyl group with an acetyl moiety.
  • Synthesis : Synthesized via piperidine-catalyzed condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions .
  • This may limit its efficacy in applications where planar heterocycles are critical.
(b) 3-(Bromoacetyl)-2H-chromen-2-one
  • Structural Difference : Features a bromoacetyl group at the 3-position.
  • Synthesis : Derived from bromination of 3-acetylcoumarin, enabling further functionalization via nucleophilic substitution .
  • Implications : The reactive bromoacetyl group allows facile derivatization but may confer instability compared to the ethylimidazopyridine’s robustness.

Coumarins with Heterocyclic Modifications

(a) N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives
  • Structural Difference : Replaces imidazopyridine with a thiazole ring linked to an amide group.
  • Implications : Thiazole’s sulfur atom may engage in hydrogen bonding or coordinate metal ions, differing from imidazopyridine’s nitrogen-rich pharmacophore .
(b) 3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanones
  • Structural Difference: Substituted with thiazole-arylamino groups.
  • Implications : These compounds exhibit broad-spectrum antimicrobial activity, suggesting that heterocyclic diversity significantly modulates biological effects .

Comparative Analysis Table

Compound Name Key Structural Features Synthesis Method Potential Advantages/Limitations
Target Compound 3-Ethylimidazopyridine, 8-methoxy coumarin Not explicitly described in evidence Balanced lipophilicity; stable heterocycle
3-(7-Methylimidazopyridin-2-yl)-coumarin 7-Methylimidazopyridine Grindstone chemistry, catalyst-free Lower steric hindrance
6-Bromo-3-(8-methylimidazopyridin-2-yl)-coumarin 6-Bromo coumarin, 8-methylimidazopyridine Halogenation post-synthesis Enhanced reactivity for further derivatization
3-Acetyl-8-methoxy coumarin 3-Acetyl, 8-methoxy Piperidine-catalyzed condensation Simpler synthesis; lacks heterocyclic moiety
3-(Bromoacetyl)-coumarin 3-Bromoacetyl Bromination of 3-acetylcoumarin High reactivity; potential instability

Research Findings and Implications

  • Electronic Effects : The 8-methoxy group in the target compound donates electron density, stabilizing the coumarin core, whereas bromine in analogs (e.g., 6-bromo derivative) withdraws electrons, altering reactivity .
  • Pharmacological Potential: Imidazopyridine derivatives generally exhibit enhanced bioactivity over acetyl or thiazole-substituted coumarins due to nitrogen-rich aromatic systems, which improve target engagement .
  • Synthetic Accessibility : Catalyst-free methods (e.g., grindstone chemistry) offer environmental benefits but may limit yield compared to piperidine-catalyzed reactions .

Biological Activity

3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one, also known by its CAS number 1260929-34-7, is a synthetic compound belonging to the chromone class of organic compounds. Chromones are recognized for their diverse biological activities, which include anti-inflammatory , antioxidant , and anticancer properties. This article reviews the biological activity of this particular compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety and a methoxy group on the chromone core. The structural uniqueness of this compound may influence its biological activity significantly.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H16N2O3
Molecular Weight320.34 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives. Specifically, this compound has been investigated for its ability to inhibit various cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Case Study:
In vitro assays demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The compound's mechanism may involve the suppression of NF-kB signaling pathways, which play a crucial role in inflammation.

Research Findings:
A study reported that treatment with this compound resulted in a significant reduction in inflammatory markers in animal models .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies using the disc diffusion method revealed that the compound exhibited notable antibacterial activity compared to standard antibiotics.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus23
Escherichia coli16

The results indicated a stronger effect against Gram-positive bacteria than Gram-negative strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding: It has been shown to bind selectively to certain receptors that modulate cellular signaling pathways critical for tumor growth and inflammation.
  • Oxidative Stress Modulation: The antioxidant properties of the methoxy group contribute to reducing oxidative stress within cells, thereby protecting against damage that can lead to cancer development.

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